3-((4-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole
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Description
3-((4-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C16H18ClN5OS and its molecular weight is 363.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
- Heterocyclic compounds like 1,2,4-triazoles and pyrazoles are known for their significant pharmacological potential, making them attractive for the development of new therapeutic agents. The structural combination of 1,2,4-triazole and pyrazole fragments in a single molecule increases the likelihood of interaction with various biological targets, suggesting a method for influencing certain types of biological activity through chemical modification (Fedotov et al., 2022).
Antimicrobial Activities
- Some novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including derivatives similar to the specified chemical structure, showed good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Biological Evaluation
- Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. These studies provide insights into the reactive properties and biological potential of compounds featuring 1,2,4-triazole and pyrazole rings, which could guide the development of new therapeutic agents with significant biological activities (Pillai et al., 2019).
Enzyme Inhibition
- A variety of 1,2,4-triazole derivatives have been prepared and tested for their antimicrobial, anti-lipase, and antiurease activities. This research highlights the potential of 1,2,4-triazole-based compounds in addressing diseases or conditions associated with microbial infections and enzyme-related disorders (Özil et al., 2015).
Molecular Docking Studies
- Detailed studies on the tautomeric properties, conformations, and potential anti-cancer properties of benzimidazole derivatives bearing a 1,2,4-triazole ring have been conducted. These studies, including molecular docking, offer valuable insights into the mechanism behind the anticancer properties of such compounds, suggesting their applicability in cancer treatment (Karayel, 2021).
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5OS/c1-4-22-14(13-9-21(2)20-15(13)23-3)18-19-16(22)24-10-11-5-7-12(17)8-6-11/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFQJRXSAIQIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.